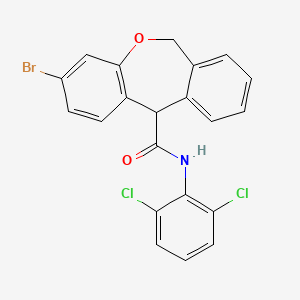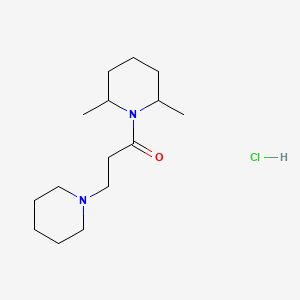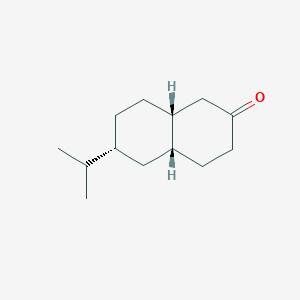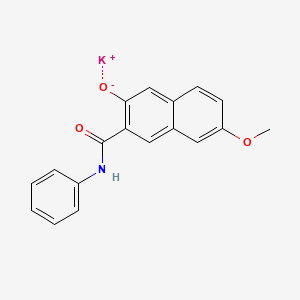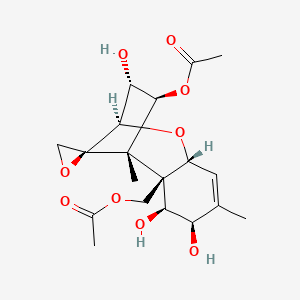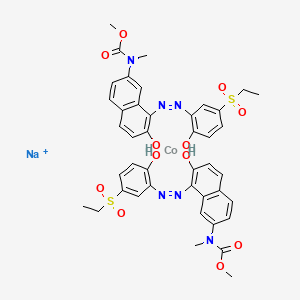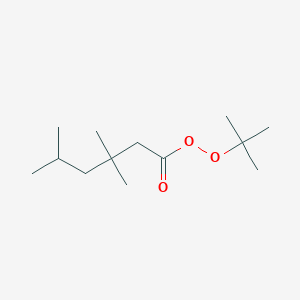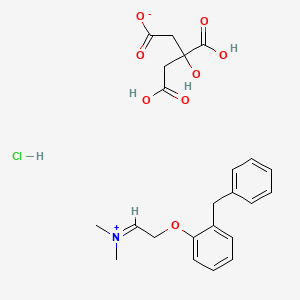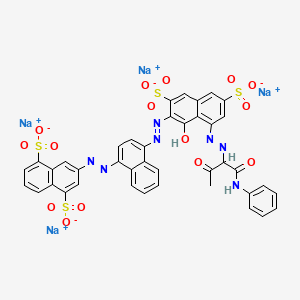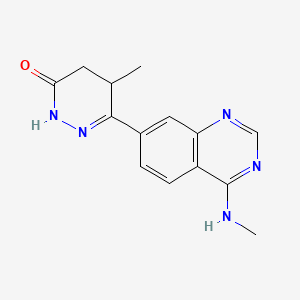
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazoline moiety and a pyridazinone ring, suggests it may have interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.
Introduction of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine derivatives with diketones or similar compounds.
Coupling of the Two Moieties: The final step involves coupling the quinazoline and pyridazinone moieties under specific conditions, such as using a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced forms of the pyridazinone ring.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-5-methyl-6-(4-amino-7-quinazolinyl)-3(2H)-pyridazinone
- 4,5-Dihydro-5-methyl-6-(4-(dimethylamino)-7-quinazolinyl)-3(2H)-pyridazinone
Uniqueness
The presence of the methylamino group in 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone may confer unique biological activities compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, and therapeutic potentials.
特性
CAS番号 |
124294-25-3 |
|---|---|
分子式 |
C14H15N5O |
分子量 |
269.30 g/mol |
IUPAC名 |
4-methyl-3-[4-(methylamino)quinazolin-7-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-5-12(20)18-19-13(8)9-3-4-10-11(6-9)16-7-17-14(10)15-2/h3-4,6-8H,5H2,1-2H3,(H,18,20)(H,15,16,17) |
InChIキー |
MQSGWYLKTMXZLY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(=NC=N3)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




